molecular formula C8H12N2O B15220146 5-Ethoxy-3-methylpyridin-2-amine

5-Ethoxy-3-methylpyridin-2-amine

Cat. No.: B15220146
M. Wt: 152.19 g/mol
InChI Key: HNLMTSAJSNLJBP-UHFFFAOYSA-N
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Description

5-Ethoxy-3-methylpyridin-2-amine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by an ethoxy group at the 5th position, a methyl group at the 3rd position, and an amine group at the 2nd position of the pyridine ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-3-methylpyridin-2-amine typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-3-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Ethoxy-3-methylpyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxy-3-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    5-Ethoxy-2-methylpyridine: Similar structure but lacks the amine group.

    3-Methyl-2-aminopyridine: Similar structure but lacks the ethoxy group.

    5-Methoxy-3-methylpyridin-2-amine: Similar structure but has a methoxy group instead of an ethoxy group.

Uniqueness: 5-Ethoxy-3-methylpyridin-2-amine is unique due to the presence of both the ethoxy and amine groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-ethoxy-3-methylpyridin-2-amine

InChI

InChI=1S/C8H12N2O/c1-3-11-7-4-6(2)8(9)10-5-7/h4-5H,3H2,1-2H3,(H2,9,10)

InChI Key

HNLMTSAJSNLJBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(C(=C1)C)N

Origin of Product

United States

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